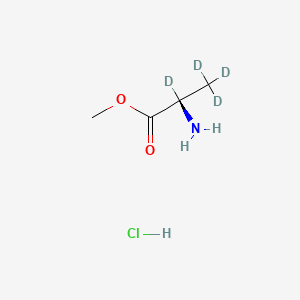
methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride
描述
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is a deuterated analog of alanine, an amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
属性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
143.60 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1/i1D3,3D; |
InChI 键 |
IYUKFAFDFHZKPI-BVWQQZMUSA-N |
手性 SMILES |
[2H][C@@](C(=O)OC)(C([2H])([2H])[2H])N.Cl |
规范 SMILES |
CC(C(=O)OC)N.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride typically involves the deuteration of alanine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in alanine with deuterium atoms using deuterium oxide (D2O) under acidic or basic conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including esterification and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated reagents in chemical synthesis. The choice of method depends on the desired purity and yield of the final product.
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce alcohols.
科学研究应用
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
作用机制
The mechanism of action of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride involves its interaction with biological molecules. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Alanine: The non-deuterated analog of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms replacing hydrogen atoms.
Uniqueness
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is unique due to its specific deuteration pattern, which can provide distinct advantages in research applications, such as enhanced stability and altered reaction kinetics compared to non-deuterated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


